![molecular formula C21H23OSn B3132905 Tri-P-tolylhydroxytin CAS No. 38049-84-2](/img/structure/B3132905.png)
Tri-P-tolylhydroxytin
Overview
Description
Tri-P-tolylhydroxytin is a chemical compound with the molecular formula C21H22OSn and a molecular weight of 409.11 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Tri-P-tolylhydroxytin involves vigorously stirring an ethereal solution of tri (p-tolyl)tin chloride with 5 M aqueous sodium hydroxide . The ether layer yields crude hydroxide, which is then recrystallized from ethanol .Safety and Hazards
Safety measures for handling Tri-P-tolylhydroxytin include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Future Directions
While specific future directions for Tri-P-tolylhydroxytin are not available, the field of therapeutic peptides, which includes compounds like Tri-P-tolylhydroxytin, is making great progress thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides face both value and challenges .
properties
InChI |
InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H2; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQRRNVJSPPGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293570 | |
Record name | Hydroxytris(4-methylphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-P-tolylhydroxytin | |
CAS RN |
38049-84-2 | |
Record name | Stannane, hydroxytris(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxytris(4-methylphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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